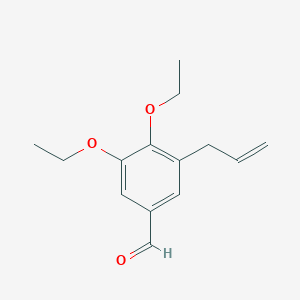

3-Allyl-4,5-diethoxybenzaldehyde

Descripción general

Descripción

3-Allyl-4,5-diethoxybenzaldehyde is an organic compound belonging to the benzaldehyde family It is characterized by the presence of an allyl group and two ethoxy groups attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-4,5-diethoxybenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with an allyl compound in the presence of a base catalyst. This reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of microwave-assisted synthesis to enhance reaction rates and yields. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Allyl-4,5-diethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

3-Allyl-4,5-diethoxybenzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 3-Allyl-4,5-diethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. It may also interact with biological macromolecules, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 3-Allyl-4,5-dimethoxybenzaldehyde

- 3-Allyl-4,5-dihydroxybenzaldehyde

- 3-Allyl-4,5-dichlorobenzaldehyde

Comparison: 3-Allyl-4,5-diethoxybenzaldehyde is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to similar compounds with different substituents.

Actividad Biológica

3-Allyl-4,5-diethoxybenzaldehyde (CAS No. 872183-41-0) is an organic compound belonging to the benzaldehyde family, characterized by an allyl group and two ethoxy groups on the benzene ring. This compound has garnered attention in scientific research for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

- IUPAC Name: 3,4-diethoxy-5-prop-2-enylbenzaldehyde

- Molecular Formula: C14H18O3

- Molecular Weight: 250.29 g/mol

- Boiling Point: 293-294 °C

- Density: 1.097 g/mL at 25 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. As an electrophile, it can react with nucleophiles and may influence signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study by demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting the bacterial cell membrane integrity, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. It was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound exhibited a notable reduction in lipid peroxidation in vitro, suggesting its potential as a protective agent against cellular damage.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. A patent application describes its use as an antitumor agent for treating cancers resistant to fibroblast growth factor receptor (FGFR) inhibitors. The compound showed promise in inhibiting tumor growth in preclinical models by targeting specific signaling pathways involved in cancer cell survival.

Case Study: In Vivo Antitumor Efficacy

In a study involving xenograft models of cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound induced apoptosis in cancer cells through upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 3-Allyl-4,5-dimethoxybenzaldehyde and 3-Allyl-4,5-dihydroxybenzaldehyde, this compound displays enhanced solubility and reactivity due to the presence of ethoxy groups. This structural characteristic may contribute to its superior biological activity.

| Compound | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Significant | High | Promising |

| 3-Allyl-4,5-dimethoxybenzaldehyde | Moderate | Moderate | Limited |

| 3-Allyl-4,5-dihydroxybenzaldehyde | Low | High | Moderate |

Propiedades

IUPAC Name |

3,4-diethoxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-4-7-12-8-11(10-15)9-13(16-5-2)14(12)17-6-3/h4,8-10H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSXWDMVMBKPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389769 | |

| Record name | 3-Allyl-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872183-41-0 | |

| Record name | 3,4-Diethoxy-5-(2-propen-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872183-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Allyl-4,5-diethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.